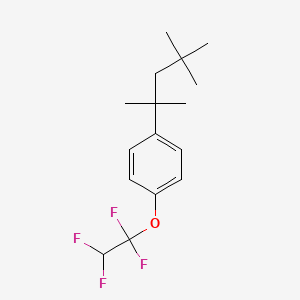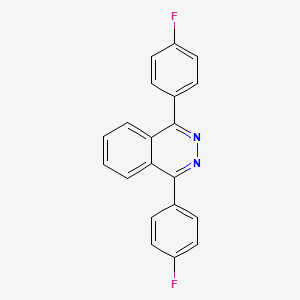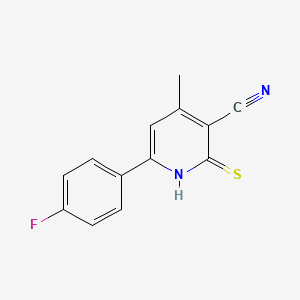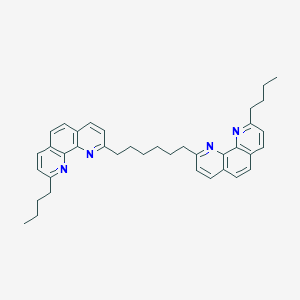
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is a synthetic organic compound that features a benzene ring substituted with a tetrafluoroethoxy group and a trimethylpentan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Formation of Tetrafluoroethoxy Group: This can be achieved by reacting 1,1,2,2-tetrafluoroethanol with an appropriate halogenating agent to form the tetrafluoroethoxy group.
Attachment to Benzene Ring: The tetrafluoroethoxy group is then attached to the benzene ring through an electrophilic aromatic substitution reaction.
Introduction of Trimethylpentan-2-yl Group: The trimethylpentan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in the production of specialty chemicals, polymers, or as a component in advanced materials.
作用机制
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene: Unique due to its specific substituents.
1-(1,1,2,2-Tetrafluoroethoxy)benzene: Lacks the trimethylpentan-2-yl group.
4-(2,4,4-Trimethylpentan-2-yl)benzene: Lacks the tetrafluoroethoxy group.
Uniqueness
This compound is unique due to the presence of both the tetrafluoroethoxy and trimethylpentan-2-yl groups, which confer distinct chemical and physical properties, making it valuable for specific applications.
属性
CAS 编号 |
163036-61-1 |
|---|---|
分子式 |
C16H22F4O |
分子量 |
306.34 g/mol |
IUPAC 名称 |
1-(1,1,2,2-tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C16H22F4O/c1-14(2,3)10-15(4,5)11-6-8-12(9-7-11)21-16(19,20)13(17)18/h6-9,13H,10H2,1-5H3 |
InChI 键 |
AYAUOMXPHJVCLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)





![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
